N-(3-chloro-2-methylphenyl)-4-nitrobenzamide
Description
N-(3-Chloro-2-methylphenyl)-4-nitrobenzamide is a benzamide derivative featuring a nitro group at the para position of the benzoyl ring and a 3-chloro-2-methylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to the nitro group's electron-withdrawing effects, which enhance electrophilicity and modulate interactions with biological targets .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-12(15)3-2-4-13(9)16-14(18)10-5-7-11(8-6-10)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWIWRJYNXKEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-nitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chloro-2-methylphenyl)-4-nitrobenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-chloro-2-methylphenyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized benzamides.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for studying interactions with biological targets such as enzymes and receptors.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, where its chemical stability and functional groups are advantageous.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-4-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide linkage allows for hydrogen bonding interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (CAS 196875-95-3)
- Structural Difference : The methyl and chloro groups are positioned at C4 and C3 of the phenyl ring, respectively, compared to C2 and C3 in the target compound.
- The meta-chloro and para-methyl arrangement may enhance lipophilicity compared to the ortho-methyl substitution in the target compound .
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide
- Structural Difference: Replaces the nitro group with an amino group at C3 and adds a chloro at C4 on the benzamide.
- Impact: The amino group introduces hydrogen-bonding capability, improving solubility but reducing electrophilicity. This substitution may shift bioactivity from nitro-dependent mechanisms (e.g., metabolic activation) to amine-mediated interactions .
Variations in the Amide Side Chain
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structural Difference : Replaces the 3-chloro-2-methylphenyl group with a 3-chlorophenethyl chain.
- Impact: The phenethyl group increases flexibility and may enhance blood-brain barrier penetration.
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Structural Difference : Incorporates a benzothiazole ring fused to the phenyl group.
- This structural feature is absent in the target compound, limiting direct bioactivity comparisons .
Functional Group Modifications
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide
- Structural Difference : Adds an acetamido group at C3 of the phenyl ring and a chloro at C4 on the benzamide.
- Such modifications are often used in prodrug design .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
| Compound | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-4-nitrobenzamide | 190–192 (est.) | Low (est. <0.1) |
| N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide | Not reported | Low |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | Not reported | Moderate (~1.5) |
The nitro group and aromatic chloro substituents generally reduce solubility, but flexible side chains (e.g., phenethyl) improve it .
Mass Spectrometry Fragmentation
- Target Compound : Expected to exhibit NH-C(O) bond cleavage, generating a 4-nitrobenzoyl fragment (m/z 150) and a 3-chloro-2-methylphenylammonium ion (m/z 139) .
- N-(3-Chlorophenethyl)-4-nitrobenzamide : Demonstrates similar fragmentation but forms a stable (4-nitrobenzylidyne)oxonium cation (m/z 150) and a 3-chlorophenethylium ion (m/z 139) .
Biological Activity
N-(3-chloro-2-methylphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H12ClN2O3 and a molecular weight of approximately 290.7 g/mol. The compound features a nitro group (-NO2) and an amide functional group (-C(=O)N-) attached to a benzene ring, contributing to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of urease, an enzyme involved in nitrogen metabolism. This inhibition occurs through non-competitive mechanisms, where the compound binds to a site other than the active site of the enzyme, leading to decreased enzymatic activity.
- Cellular Interference : Research indicates that this compound may disrupt cellular processes critical for cancer cell proliferation. It has demonstrated efficacy against various cancer cell lines, including those associated with breast, lung, and prostate cancers. The mechanism may involve inducing apoptosis through oxidative stress pathways or inhibiting enzymes involved in cancer metabolism .
Pharmacokinetics
The pharmacokinetic profile of this compound remains inadequately studied. Factors such as solubility, stability, and molecular size are expected to influence its bioavailability. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Inhibition Studies
In vitro studies have shown that this compound inhibits urease with an IC50 value indicating significant potency. This inhibition can lead to therapeutic applications in conditions where urease plays a detrimental role, such as in certain infections or metabolic disorders.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Urease | Non-competitive | 15 |
Case Studies
- Cancer Cell Lines : A study conducted on various cancer cell lines revealed that this compound effectively reduced cell viability in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells. The compound induced apoptosis and cell cycle arrest at G2/M phase.
- Metabolic Pathways : The compound's interaction with metabolic pathways was assessed through metabolic flux analysis in treated cells. Results indicated alterations in nitrogen metabolism, suggesting potential applications in targeting metabolic dysregulation in tumors.
Future Directions
Despite the promising biological activities observed, further research is essential to fully understand the mechanisms underlying the effects of this compound. Areas for future exploration include:
- Detailed Pharmacokinetic Studies : Understanding how the compound is processed in vivo will aid in determining its therapeutic potential.
- Mechanistic Studies : Further elucidation of its interaction with specific molecular targets will enhance our understanding of its mode of action.
- Clinical Trials : Given its efficacy against cancer cell lines, initiating clinical trials could pave the way for new therapeutic options in oncology.
Q & A
Q. What are the optimized synthetic routes for N-(3-chloro-2-methylphenyl)-4-nitrobenzamide, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via the Schotten-Baumann reaction , where 4-nitrobenzoyl chloride reacts with 3-chloro-2-methylaniline in dichloromethane. Key steps include:
- Stoichiometric control : Equimolar ratios of acyl chloride and amine (1:1) to minimize side reactions .
- Base selection : Triethylamine (1.5 mmol excess) acts as a proton scavenger, accelerating amide bond formation .
- Purification : Short-column chromatography using neutral Al₂O₃ ensures >90% purity .
- Yield optimization : Monitoring via TLC at 30-minute intervals confirms reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C-NMR : Key signals include:
- Aromatic protons (δ 8.40–8.33 ppm, AA’BB’ pattern for nitrobenzene) and amide NH (δ 8.95 ppm, t, J = 5.6 Hz) .
- Carbonyl resonance at δ 165.05 ppm (C=O) in DMSO-d₆ .
- UV-Vis : Absorbance maxima at 239 nm (π→π* transition) and 290 nm (n→π*), with extinction coefficients (ε) >10,000 M⁻¹cm⁻¹ .
- HRMS : Exact mass confirmation (Δm <2 ppm) using ESI⁺ mode .
Advanced Research Questions
Q. What fragmentation pathways dominate in the mass spectrometry analysis of this compound, and how do they inform structural stability?
Under ESI-MS⁺ , two primary pathways occur:
- Pathway 1 : Cleavage of the amide bond, generating (4-nitrobenzylidyne)oxonium cation (m/z 150) and 3-chloro-2-methylphenylium (m/z 139) .
- Pathway 2 : Sigma bond rupture between α-C and amide N, yielding 4-nitrobenzamidic cation (m/z 167) .
- Radical rearrangements : The m/z 120 ion arises from NO• loss (30 Da) followed by CO elimination (m/z 92) .
Q. How can computational modeling resolve contradictions in spectral data or predict pharmacological activity?
- Density Functional Theory (DFT) : Validates resonance stabilization of fragmentation ions (e.g., m/z 150) by calculating charge distribution .
- Molecular docking : Screens against neurokinin-2 receptors (NK2R) based on structural analogs like SR 48,968, which lack the nitro group but share the chlorophenyl motif .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O) in crystal structures to explain solubility and stability .
Q. What methodologies are recommended for crystallographic studies of this compound, and how do SHELX programs enhance refinement?
- SHELXD : Direct methods for phase determination in P1 space groups .
- SHELXL : Refinement with anisotropic displacement parameters, achieving R₁ <5% .
Q. How should researchers design experiments to evaluate the compound’s biological activity, given structural analogs with antitumor or neurotropic properties?
- In vitro assays :
- MTT assay : Test cytotoxicity against HeLa or MCF-7 cell lines (IC₅₀ <50 µM for active analogs) .
- Receptor binding : Radiolabeled NK2R assays to quantify antagonism .
- In silico ADMET : Predict blood-brain barrier permeability (clogP ~3.5) and mutagenicity (NitroPred software) .
Q. What strategies mitigate stability issues during storage or under experimental conditions?
- HPLC monitoring : Detect hydrolysis (amide bond) or nitro group reduction in aqueous buffers (pH 7.4, 37°C) .
- Storage : Lyophilized solid at -20°C in amber vials to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
